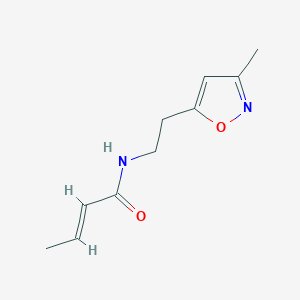

(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex organic molecules containing multiple functional groups and stereochemical elements. The systematic name "this compound" reflects the hierarchical naming system that prioritizes the enamide functionality as the principal functional group. The nomenclature construction begins with the but-2-enamide backbone, indicating a four-carbon chain containing an amide group conjugated with a carbon-carbon double bond positioned at the second carbon.

The stereochemical designation "(E)" at the beginning of the name refers to the geometric configuration of the double bond within the but-2-enamide portion of the molecule. According to the Cahn-Ingold-Prelog priority rules, the E-Z notation system provides a standardized method for describing the absolute stereochemistry of double bonds in organic compounds. The E configuration, derived from the German word "entgegen" meaning opposite, indicates that the two groups of higher priority on each carbon of the double bond are positioned on opposite sides of the double bond. This stereochemical specification is crucial for distinguishing between potential geometric isomers and ensuring precise molecular identification.

The substituent portion "(2-(3-methylisoxazol-5-yl)ethyl)" attached to the nitrogen atom of the amide represents a complex substituent chain. This nomenclature indicates a two-carbon ethyl chain that connects the amide nitrogen to position 5 of a 3-methylisoxazole ring system. The systematic approach to naming this substituent follows the principle of identifying the longest carbon chain and then specifying the positions and nature of all substituents, including the heterocyclic isoxazole moiety.

The stereochemical considerations for this compound extend beyond the simple E-Z designation of the double bond. While the compound does not contain additional chiral centers, the presence of the conjugated enamide system creates specific geometric constraints that influence molecular conformation and potential biological activity. The E configuration of the double bond affects the overall molecular geometry and may influence intermolecular interactions, making this stereochemical feature particularly significant for understanding the compound's properties.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₁₄N₂O₂, representing a composition that includes ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This molecular formula provides essential information about the elemental composition and serves as a foundation for understanding the compound's chemical properties and potential reactivity patterns. The molecular weight is calculated to be 194.23 grams per mole, which places this compound in the category of small to medium-sized organic molecules suitable for various chemical applications.

| Molecular Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ | Defines elemental composition |

| Molecular Weight | 194.23 g/mol | Indicates molecular size |

| Carbon Content | 10 atoms | Primary structural framework |

| Hydrogen Content | 14 atoms | Influences polarity and interactions |

| Nitrogen Content | 2 atoms | Heteroatoms in isoxazole and amide |

| Oxygen Content | 2 atoms | Heteroatoms in isoxazole and amide |

The elemental analysis reveals important structural characteristics that influence the compound's properties. The carbon-to-hydrogen ratio of approximately 0.71 indicates a relatively saturated organic structure with limited aromatic character, primarily confined to the isoxazole ring system. The presence of two nitrogen atoms and two oxygen atoms as heteroatoms significantly impacts the molecular polarity and potential for hydrogen bonding interactions.

The distribution of heteroatoms within the molecular structure demonstrates the dual nature of this compound's functionality. One nitrogen atom and one oxygen atom are incorporated within the isoxazole heterocycle, while the second nitrogen atom forms part of the amide functional group, and the second oxygen atom constitutes the carbonyl group of the amide. This arrangement creates distinct regions of electron density and reactivity within the molecule.

The molecular weight of 194.23 grams per mole positions this compound within a range that is typical for pharmaceutical intermediates and bioactive compounds. This moderate molecular size suggests favorable properties for membrane permeability and biological distribution, while maintaining sufficient structural complexity to provide specific molecular recognition capabilities.

Structural Motifs: Isoxazole Ring and Enamide Functionality

The structural architecture of this compound is characterized by two primary functional motifs: the isoxazole heterocyclic ring system and the enamide functionality. These distinct structural elements contribute unique chemical properties and reactivity patterns that define the overall behavior of the compound. The isoxazole ring represents a five-membered aromatic heterocycle containing both nitrogen and oxygen atoms in a 1,2-relationship, while the enamide functionality combines an amide group with a conjugated alkene system.

The isoxazole ring system constitutes a fundamental heterocyclic motif that exhibits distinctive electronic properties. Isoxazole is classified as an electron-rich azole containing an oxygen atom adjacent to the nitrogen atom, creating a unique electronic environment within the five-membered ring. The aromatic character of the isoxazole ring is influenced by the presence of both nitrogen and oxygen heteroatoms, which contribute different electronic effects to the overall ring system. The 3-methyl substitution on the isoxazole ring provides additional steric and electronic modifications that influence the ring's reactivity and molecular interactions.

The electronic properties of the isoxazole ring are characterized by its electron-rich nature, which makes it susceptible to electrophilic attack under appropriate conditions. The weak nitrogen-oxygen bond within the isoxazole structure creates opportunities for specific chemical transformations, including photolysis reactions that can lead to ring opening and rearrangement processes. The dipole moment associated with the isoxazole ring contributes to the overall molecular polarity and influences intermolecular interactions.

The enamide functionality represents the conjugation of an amide group with an alkene system, creating a unique electronic arrangement that influences both reactivity and stability. Enamides are characterized as amides containing a neighboring double bond, which introduces additional electronic delocalization possibilities. This conjugated system affects the electron density distribution within the molecule and can influence the nucleophilic character of the nitrogen atom in the amide group.

The conjugated nature of the enamide system creates enhanced stability compared to simple alkenes due to the resonance interactions between the amide carbonyl and the adjacent double bond. This electronic delocalization influences the compound's chemical behavior and may affect its interactions with biological targets or chemical reagents. The E configuration of the double bond within the enamide system ensures a specific geometric arrangement that maintains optimal overlap of the conjugated π system.

The combination of the isoxazole ring and enamide functionality in a single molecule creates a unique structural framework with potential for diverse chemical interactions. The spatial arrangement of these functional groups, connected through a two-carbon ethyl linker, provides sufficient flexibility for conformational adjustments while maintaining the distinct electronic properties of each motif. This structural design represents an important class of compounds that bridge heterocyclic chemistry with amide-based functionality, offering opportunities for specific molecular recognition and chemical reactivity.

Properties

IUPAC Name |

(E)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-4-10(13)11-6-5-9-7-8(2)12-14-9/h3-4,7H,5-6H2,1-2H3,(H,11,13)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTBHZAEBICYRU-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NCCC1=CC(=NO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NCCC1=CC(=NO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features an isoxazole moiety, which is known for its diverse biological activities. The isoxazole ring enhances the compound's interaction with biological targets, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Research has indicated that compounds containing isoxazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds show effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for certain derivatives were found to be lower than those of standard antibiotics, highlighting the potential of these compounds in combating resistant bacterial infections .

Anticancer Properties

Several studies have reported that isoxazole derivatives can exhibit antiproliferative effects against cancer cell lines. Specifically, compounds similar to this compound have demonstrated cytotoxicity against human colon carcinoma cells (HCT116), suggesting a mechanism that may involve apoptosis induction .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamides were synthesized and tested against human carbonic anhydrase isoforms, showing varying degrees of inhibition. Although some derivatives exhibited weak inhibitory potential, they could serve as lead compounds for further development .

Case Studies and Experimental Findings

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various isoxazole derivatives, revealing that some exhibited MIC values significantly lower than conventional antibiotics against Gram-positive bacteria .

- Cytotoxicity Against Cancer Cells : In vitro tests on HCT116 cells demonstrated that several isoxazoline derivatives induced apoptosis at concentrations as low as 10 µM .

Discussion

The biological activity of this compound appears promising based on its structural characteristics and the activities observed in related compounds. Its potential as an antimicrobial and anticancer agent warrants further investigation through clinical studies to establish efficacy and safety profiles.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of isoxazoles, including (E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide, exhibit promising antimicrobial properties. For instance, compounds with isoxazole moieties have shown effectiveness against various pathogens, including resistant strains of bacteria. A study demonstrated that isoxazoline derivatives synthesized through 1,3-dipolar cycloaddition displayed significant activity against erythromycin-resistant pathogens, suggesting potential applications in treating infections caused by resistant bacteria .

Antiplatelet Activity

The compound has been investigated for its role as a platelet glycoprotein IIb/IIIa receptor antagonist. This activity is crucial for preventing thrombotic diseases such as stroke and myocardial infarction. Research indicates that isoxazoline derivatives can inhibit platelet aggregation, which is vital for developing new antithrombotic agents .

Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, leading to the creation of more complex molecules with potential biological activities. The compound can be utilized in the synthesis of various heterocycles through cycloaddition reactions, which are essential in drug discovery and development .

Mechanistic Studies

Investigations into the mechanisms of action of this compound reveal its interaction with biological targets at the molecular level. For example, studies utilizing molecular docking techniques have elucidated how the compound binds to specific enzymes or receptors, influencing their activity and providing insights into its therapeutic potential .

QSAR Studies

Quantitative structure-activity relationship (QSAR) studies have been conducted to predict the biological activity of this compound and its derivatives. These studies help identify structural features that contribute to their pharmacological effects, guiding future synthesis and optimization efforts .

Case Studies

Q & A

Q. What are the recommended synthetic routes for (E)-N-(2-(3-methylisoxazol-5-yl)ethyl)but-2-enamide?

- Methodological Answer : A common approach involves coupling reactions using carbodiimide reagents. For example:

- React 3-methylisoxazole-5-ethylamine with but-2-enoyl chloride in anhydrous DMF under nitrogen.

- Use coupling agents like EDC/HOBt (1.5 mmol) with triethylamine (2.5 mmol) as a base, adapted from thiazolidinone derivative syntheses .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Confirm stereochemistry and purity using ¹H-NMR (300 MHz, DMSO-d₆) and HPLC (≥97% purity) .

Q. How should researchers characterize the compound’s stability under laboratory conditions?

- Methodological Answer :

- Storage : Store as a lyophilized powder at -20°C for long-term stability; DMSO solutions are stable for 6 months at -80°C .

- Stability Testing : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure. Monitor degradation via HPLC retention time shifts and UV-Vis spectral changes .

Q. What spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- ¹H-NMR : Use a 300 MHz spectrometer with DMSO-d₆ as solvent. Key peaks include:

- Isoxazole proton at δ 6.2–6.5 ppm (singlet, 1H).

- But-2-enamide vinyl protons at δ 5.8–6.3 ppm (doublet of doublets, 2H) .

- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and isoxazole C=N at ~1580 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to confirm target engagement. For example, compare activity against kinase targets using fluorescence polarization and radiometric assays .

- Purity Checks : Verify compound integrity with LC-MS post-assay to rule out degradation artifacts .

- Salt Forms : Test different crystalline salts (e.g., hydrochloride, trifluoroacetate) to assess bioavailability discrepancies .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Core Modifications : Replace the 3-methylisoxazole moiety with 4-chlorophenyl or benzoxazole groups to evaluate electronic effects on bioactivity .

- Side-Chain Optimization : Introduce substituents (e.g., fluorine, methyl) on the but-2-enamide backbone to enhance metabolic stability. Use molecular docking (AutoDock Vina) to predict binding affinity changes .

Q. How can researchers characterize polymorphic forms of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Compare experimental patterns with simulated data from Cambridge Structural Database (CSD) entries for related enamide derivatives .

- Thermal Analysis : Perform DSC (heating rate: 10°C/min) to identify melting points and polymorph transitions. For example, a crystalline form may show a sharp endotherm at ~180°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.